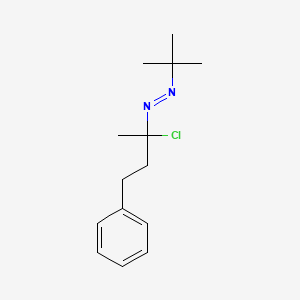![molecular formula C8H15NO5 B14621533 2,2'-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid CAS No. 59881-65-1](/img/structure/B14621533.png)
2,2'-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxybutyl group attached to a diacetic acid moiety through an azanediyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid typically involves the reaction of 1-hydroxybutan-2-amine with diacetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of 2,2’-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure consistency and compliance with industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The azanediyl linkage allows for substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2,2’-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2’-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxybutyl group and azanediyl linkage play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. The specific pathways involved depend on the context of its application, such as biochemical assays or therapeutic interventions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[(2-Hydroxyethyl)azanediyl]diacetic acid
- 2,2’-[(Methylazanediyl)diacetic acid
- 2,2’-[(Ethane-1,2-diylbis(azanediyl))bis(2-hydroxyphenyl)acetic acid
Uniqueness
2,2’-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid is unique due to its specific hydroxybutyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and contributes to its specific reactivity and applications.
Propriétés
Numéro CAS |
59881-65-1 |
|---|---|
Formule moléculaire |
C8H15NO5 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
2-[carboxymethyl(1-hydroxybutan-2-yl)amino]acetic acid |
InChI |
InChI=1S/C8H15NO5/c1-2-6(5-10)9(3-7(11)12)4-8(13)14/h6,10H,2-5H2,1H3,(H,11,12)(H,13,14) |
Clé InChI |
NQJCZSXETPQMCK-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)N(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14621453.png)



![Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl-](/img/structure/B14621475.png)

![2-[(E)-Benzyldiazenyl]butan-2-ol](/img/structure/B14621499.png)


![(E,E)-N,N'-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14621514.png)
![Trimethyl[2-(methylsulfanyl)phenoxy]silane](/img/structure/B14621518.png)



